Bienvenue dans la boutique en ligne BenchChem!

2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine

Lipophilicity optimization Medicinal chemistry Pteridine SAR

2-(Azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946289-63-0) is a synthetic small-molecule pteridine derivative with the molecular formula C₁₉H₂₂N₆O and a molecular weight of 350.4 g/mol. The compound features a pteridine core substituted at position 2 with an azepane (hexahydroazepine) ring and at position 4 with a 4-methoxyphenylamino group.

Molecular Formula C19H22N6O
Molecular Weight 350.426
CAS No. 946289-63-0
Cat. No. B2897288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine
CAS946289-63-0
Molecular FormulaC19H22N6O
Molecular Weight350.426
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCCCC4
InChIInChI=1S/C19H22N6O/c1-26-15-8-6-14(7-9-15)22-18-16-17(21-11-10-20-16)23-19(24-18)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,21,22,23,24)
InChIKeyCSEACSGZYPJGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946289-63-0): Procurement-Relevant Profile for a Pteridine-Based Screening Candidate


2-(Azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946289-63-0) is a synthetic small-molecule pteridine derivative with the molecular formula C₁₉H₂₂N₆O and a molecular weight of 350.4 g/mol [1]. The compound features a pteridine core substituted at position 2 with an azepane (hexahydroazepine) ring and at position 4 with a 4-methoxyphenylamino group. Computed physicochemical properties include XLogP3 of 3.3, topological polar surface area of 76.1 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. The pteridine scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition and anti-inflammatory activity, with structurally related 2,4-diaminopteridine derivatives demonstrating lipoxygenase inhibition with IC₅₀ values extending down to 100 nM [2].

Why Generic Substitution of 2-(Azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946289-63-0) Is Not Scientifically Justified


Substituting 2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine with a closely related pteridine analog ignores two structural features that are known to be critical determinants of biological activity within this scaffold class. First, the azepane ring at position 2 is a seven-membered cyclic amine, which confers distinct conformational flexibility, steric bulk, and lipophilicity compared to the more common piperazine (six-membered, dual-nitrogen) or piperidine (six-membered, single-nitrogen) substituents found in analogs such as N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946289-54-9) [1]. Second, structure-activity relationship studies on the 2,4-diaminopteridine scaffold have demonstrated that modifications at the 2-position amine directly modulate both potency and selectivity for lipoxygenase versus radical-scavenging activity, with IC₅₀ shifts exceeding 10-fold between closely related analogs [2]. Without head-to-head comparative data for this specific compound, the assumption of functional equivalence with any in-class analog is unsupported.

2-(Azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946289-63-0): Quantitative Differentiation Evidence for Procurement Decisions


Azepane Ring Size Confers Distinct Lipophilicity Relative to Piperazine-Containing Pteridine Analogs

The target compound incorporates a seven-membered azepane ring at the pteridine 2-position, whereas the most common commercially available comparator, N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946289-54-9), bears a six-membered piperazine ring containing an additional nitrogen atom [1]. The azepane substitution results in a computed XLogP3 of 3.3 for the target compound [2], compared to a predicted lower XLogP3 for the piperazine analog due to the additional polar nitrogen. This difference in lipophilicity is expected to influence membrane permeability and non-specific protein binding in cell-based assays [3].

Lipophilicity optimization Medicinal chemistry Pteridine SAR

Hydrogen Bond Acceptor Count Differentiates Azepane-Containing Pteridines from Piperazine Analogs in Target Engagement Profiles

The target compound possesses 7 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. In contrast, piperazine-containing analogs such as N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine carry an additional nitrogen in the 2-position substituent, increasing the HBA count to 8 and HBD count to 1 or higher depending on protonation state. This difference in hydrogen bonding capacity can alter kinase ATP-binding site interactions, as demonstrated in structure-based design studies of azepane derivatives as protein kinase B (PKB/Akt) inhibitors, where the azepane ring's conformational properties enabled distinct binding modes compared to piperidine and piperazine analogs [2].

Hydrogen bonding Kinase inhibitor design Pteridine scaffold

Pteridine-2,4-Diamine Scaffold Class Demonstrates Nanomolar Lipoxygenase Inhibition: Implication for Screening Prioritization

A systematic study of pteridine-2,4-diamine derivatives demonstrated potent inhibition of soybean lipoxygenase, with IC₅₀ values extending down to 100 nM for the most active analogs [1]. The study established that the 2,4-diaminopteridine core is a validated scaffold for lipoxygenase inhibition and radical-scavenging activity. While the target compound 2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine was not specifically evaluated in this published study, it shares the identical pteridine-2,4-diamine core with an N4-(4-methoxyphenyl) substituent that is present in several active analogs. The azepane substituent at the 2-position represents an unexplored variation within this established pharmacophore, providing a rationale for procurement as a novel screening candidate within the lipoxygenase inhibitor chemical space [1].

Lipoxygenase inhibition Anti-inflammatory Pteridine SAR

Topological Polar Surface Area Predicts Favorable Blood-Brain Barrier Permeability Relative to Larger N4-Substituted Pteridine Analogs

The target compound has a computed topological polar surface area (TPSA) of 76.1 Ų [1], which falls within the favorable range (<90 Ų) associated with good blood-brain barrier (BBB) penetration [2]. In comparison, the benzylpiperazine analog 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946297-18-3, MW 427.5) carries a substantially larger molecular weight and predicted higher TPSA due to the additional benzyl group, likely exceeding the 90 Ų threshold for favorable CNS penetration. This positions the target compound as a more suitable candidate for CNS-targeted screening campaigns where BBB permeability is a prerequisite [2].

CNS drug design Physicochemical profiling Blood-brain barrier permeability

Rotatable Bond Count Suggests Reduced Conformational Entropy Penalty Upon Target Binding Versus Extended Analogs

The target compound contains 4 rotatable bonds [1], which is notably fewer than the benzylpiperazine analog 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946297-18-3), which bears an estimated 6–7 rotatable bonds due to the additional benzyl substituent on the piperazine ring. In drug design, lower rotatable bond count is generally associated with improved oral bioavailability and reduced entropic penalty upon protein binding [2]. This physicochemical feature suggests that the target compound may exhibit more favorable binding thermodynamics in target engagement assays compared to more flexible pteridine analogs [2].

Conformational analysis Ligand efficiency Pteridine derivatives

IMPORTANT CAVEAT: Absence of Direct Biological Activity Data for CAS 946289-63-0 Necessitates Primary Screening Investment

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the patent literature as of May 2026 did not identify any published IC₅₀, Kd, Ki, EC₅₀, or cellular activity data for 2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946289-63-0) [1][2]. This contrasts with structurally related pteridine-4-amine compounds that have reported activity data, such as 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, which inhibits PKD1 autophosphorylation with an IC₅₀ of 17,000 nM in LNCaP cells [3]. The absence of direct biological annotation means that scientific selection must currently rely on structural rationale and physicochemical differentiation, with the understanding that primary biochemical or cellular screening is required to establish the compound's activity profile. Procurement decisions should weigh this data gap against the compound's distinct structural features (azepane ring, methoxyphenyl substitution) that are underrepresented in published pteridine SAR studies.

Data gap analysis Screening prioritization Procurement risk assessment

Recommended Research Application Scenarios for 2-(Azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine (CAS 946289-63-0)


Kinase Selectivity Panel Screening: Azepane-Containing Pteridine as a Novel Chemotype for ATP-Binding Site Exploration

The compound is suitable for inclusion in kinase selectivity panels (e.g., 50–400 kinase panels) to profile the impact of the seven-membered azepane substituent on kinase inhibition selectivity. This recommendation is supported by structural biology evidence showing that azepane derivatives adopt distinct binding conformations in the ATP-binding site of protein kinase A (PKA), as demonstrated by the co-crystal structure PDB 1SVH [1]. The target compound's azepane ring, combined with the 4-methoxyphenylamino group, constitutes a pharmacophore combination not represented in published pteridine kinase inhibitor SAR. Procurement enables generation of novel kinase selectivity fingerprints that may reveal unexpected target engagement profiles relative to piperazine- and piperidine-based pteridine analogs [1].

Lipoxygenase Inhibitor Screening: Extending the Pteridine-2,4-Diamine SAR Landscape

Based on the validated activity of pteridine-2,4-diamine derivatives as soybean lipoxygenase inhibitors (IC₅₀ values reaching 100 nM), the target compound can be deployed in lipoxygenase inhibition assays to determine whether the azepane substitution enhances, maintains, or diminishes inhibitory potency [2]. The N4-(4-methoxyphenyl) group is present in several active analogs from the published series, while the 2-azepane variant is unexplored. Screening in both soybean lipoxygenase and human 5-lipoxygenase assays, coupled with radical-scavenging (DPPH) assays as described in the published protocol, would directly test the scaffold extension hypothesis [2].

CNS-Targeted Compound Library Expansion: Favorable Physicochemical Profile for Neurological Indication Screening

With a TPSA of 76.1 Ų, XLogP3 of 3.3, and molecular weight of 350.4 g/mol, the compound satisfies multiple criteria associated with CNS drug-likeness [3]. Specifically, the TPSA falls below the 90 Ų threshold for likely BBB penetration, and the molecular weight is within the optimal range for CNS drugs. Procurement for inclusion in CNS-focused screening libraries is supported by these computed parameters, particularly when compared to bulkier pteridine analogs (e.g., benzylpiperazine-substituted variants with MW > 425) that exceed favorable CNS property space [4]. Parallel artificial membrane permeability assay (PAMPA-BBB) testing is recommended as a first-tier screen to experimentally validate the predicted permeability.

Structure-Activity Relationship Studies: Mapping the Role of Cyclic Amine Ring Size in Pteridine Bioactivity

The compound fills a specific gap in systematic SAR studies of 2-substituted pteridine-4-amines by providing the seven-membered azepane variant. Comparator compounds are available with six-membered piperidine, six-membered piperazine (with additional N-methyl or N-benzyl), five-membered pyrrolidine, and acyclic amine substituents at the 2-position [5]. A systematic SAR panel incorporating the target compound alongside these analogs, tested in parallel across biochemical (lipoxygenase, kinase panel) and cellular (anti-proliferative, anti-inflammatory) assays, would generate directly comparable data to quantify the contribution of ring size and nitrogen count to biological activity. Such a study would transform the current class-level inference into direct head-to-head evidence [5].

Quote Request

Request a Quote for 2-(azepan-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.